molecular formula C18H12O2 B14272171 3-Benzoylnaphthalene-2-carbaldehyde CAS No. 129762-84-1

3-Benzoylnaphthalene-2-carbaldehyde

Cat. No.: B14272171
CAS No.: 129762-84-1
M. Wt: 260.3 g/mol
InChI Key: FVJHINCGSCXFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoylnaphthalene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a naphthalene ring system substituted with a benzoyl group at the 3-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoylnaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting 3-benzoylnaphthalene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the reaction of the compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Electrophiles such as halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Benzoylnaphthalene-2-carboxylic acid.

    Reduction: 3-Benzoylnaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Benzoylnaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzoylnaphthalene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzoyl and naphthalene moieties may also contribute to its overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Benzoylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-Benzoylnaphthalene-1-carbaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and properties.

    3-Benzoyl-1-naphthaldehyde: Another isomer with distinct chemical behavior.

Uniqueness

3-Benzoylnaphthalene-2-carbaldehyde is unique due to the specific positioning of the benzoyl and aldehyde groups on the naphthalene ring. This arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

129762-84-1

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

3-benzoylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C18H12O2/c19-12-16-10-14-8-4-5-9-15(14)11-17(16)18(20)13-6-2-1-3-7-13/h1-12H

InChI Key

FVJHINCGSCXFFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.